![molecular formula C14H19FO3 B3040450 2-Fluoro-4-heptyloxybenzoic acid CAS No. 203066-90-4](/img/structure/B3040450.png)
2-Fluoro-4-heptyloxybenzoic acid
Overview
Description
2-Fluoro-4-heptyloxybenzoic acid is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a unique structure that makes it an interesting subject for research.
Scientific Research Applications
Fluorinated Clusters in Metal-Organic Frameworks
2-Fluorobenzoic acid derivatives, like 2-fluoro-4-heptyloxybenzoic acid, are pivotal in synthesizing rare-earth metal-organic frameworks (MOFs). In a study by Vizuet et al. (2021), the modulator 2-fluorobenzoic acid was used to prepare RE clusters in MOFs. This research highlighted the potential presence of fluoro bridging groups in RE MOFs, contrasting known structures with hydroxide bridging groups. The study delved into the synthesis of a holmium-UiO-66 analogue and a novel holmium MOF, observing evidence of fluorinated clusters. This advancement in MOF technology could have significant implications for previously reported RE MOF structures (Juan P Vizuet et al., 2021).
Biodegradation Studies
Research on fluorobenzoate biodegradation by microorganisms, including compounds similar to 2-fluoro-4-heptyloxybenzoic acid, has been significant. For example, a study by Boersma et al. (2004) involved the isolation of a bacterium capable of degrading 3-fluorobenzoate. Using fluorine nuclear magnetic resonance spectroscopy (19F NMR), they observed the disappearance of 3-fluorobenzoate and the appearance of various fluorinated compounds. These findings are crucial for understanding the biodegradation pathways and environmental impact of fluorinated compounds (F. Boersma et al., 2004).
Synthesis and Imaging Applications
The synthesis of fluorine-18-labeled compounds, including analogues of 2-fluoro-4-heptyloxybenzoic acid, for PET imaging has been a topic of research. Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of the retinoid X receptor. This development has implications for the synthesis of radiotracers and their use in medical imaging, contributing to the diagnosis and treatment of various diseases (Min Wang et al., 2014).
properties
IUPAC Name |
2-fluoro-4-heptoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO3/c1-2-3-4-5-6-9-18-11-7-8-12(14(16)17)13(15)10-11/h7-8,10H,2-6,9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAUWOLMECDVNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-heptyloxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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